KN-92 phosphate

CaMKII Kinase Inhibition Cell Signaling

KN-92 phosphate is the only validated inactive analog of KN-93 that shares its off-target effects (L-type Ca2+ channel inhibition, Kv blockade) without inhibiting CaMKII-essential for distinguishing CaMKII-specific from compound-specific effects. • No CaMKII inhibition; identical off-target profile to KN-93 • No effect on LX-2 proliferation (10 μM), cardiac EADs (0.5 μM), or SA node firing (3 μM) • High DMSO solubility (≥100 mg/mL) for automated liquid handling

Molecular Formula C24H28ClN2O7PS
Molecular Weight 555.0 g/mol
CAS No. 1135280-28-2
Cat. No. B1663584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKN-92 phosphate
CAS1135280-28-2
Synonyms(2-(N-(4-Methoxybenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine, phosphate)
KN 92
KN-92
Molecular FormulaC24H28ClN2O7PS
Molecular Weight555.0 g/mol
Structural Identifiers
SMILESCN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
InChIInChI=1S/C24H25ClN2O3S.H3O4P/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;1-5(2,3)4/h3-16,26H,17-18H2,1-2H3;(H3,1,2,3,4)/b6-5+;
InChIKeyXRQHWVVDNMJDEQ-IPZCTEOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KN-92 Phosphate: CaMKII Negative Control


KN-92 phosphate (CAS 1135280-28-2) is an inactive derivative of KN-93, a well-established selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII) . While KN-93 competitively blocks calmodulin (CaM) binding to CaMKII with a Ki of 370 nM [1], KN-92 phosphate lacks CaM kinase inhibitory activity . The compound is primarily used as a negative control in studies designed to elucidate the specific antagonist activities of KN-93 [2]. It is supplied as a phosphate salt with a molecular weight of 554.98 g/mol .

Product Role
CaMKII inhibitor negative control
Primary Use
KN-93 off-target effect control
Shares scaffold effects without inhibiting CaMKII
Selection Context
Validates CaMKII-dependent pathway interpretation

Why KN-92 Phosphate Is the Only Valid Control


In the study of CaMKII-dependent pathways, the use of appropriate controls is critical for data interpretation. While KN-93 is a widely used CaMKII inhibitor, it exhibits significant off-target effects, including direct inhibition of L-type calcium channels [1]. KN-92 phosphate is the only structural analog that shares these off-target effects without inhibiting CaMKII, making it an essential control for distinguishing CaMKII-dependent from CaMKII-independent actions of KN-93. Other CaMKII inhibitors, such as the peptide inhibitor AIP, do not share these off-target profiles [1]. Furthermore, using a simple vehicle control or a different inactive compound would fail to account for the non-CaMKII effects of KN-93, leading to potential misinterpretation of results. Therefore, generic substitution is not scientifically valid; KN-92 phosphate is required for rigorous experimental design.

Required Control
KN-92 Phosphate
Inactive CaMKII analog that shares off-target L-type calcium channel inhibition with KN-93, enabling CaMKII-specific attribution.
Generic Substitute
Vehicle or AIP Control
AIP does not inhibit L-type calcium channels and a vehicle lacks the KN-93 scaffold. Both may fail to control for non-CaMKII effects, leading to data misinterpretation.

KN-92 Phosphate: Comparative Evidence


CaMKII Inhibition: KN-92 vs. KN-93

In a direct head-to-head comparison in rabbit myocardial tissue, the active CaMKII inhibitor KN-93 exhibited a calculated Ki of ≤ 2.58 μM for CaM kinase inhibition. In contrast, KN-92, the inactive analog, showed no appreciable inhibition with a Ki > 100 μM [1]. This >38-fold difference in potency confirms KN-92's suitability as a negative control.

CaMKII Inhibition: KN-92 vs. KN-93
Head-to-head
KN-92 Ki > 100 μM vs. KN-93 Ki ≤ 2.58 μM (>38-fold less potent)
Confirms true negative control status; supports CaMKII-dependent interpretation.
Rabbit myocardial CaM kinase activity assay.
CaMKII Kinase Inhibition Cell Signaling

Cell Proliferation: KN-92 vs. KN-93

In a direct comparison, treatment of LX-2 human hepatic stellate cells with 10 μM KN-93 reduced cell proliferation to 30.54% of control at 24 hours and 11.48% at 48 hours. In contrast, the same concentration of KN-92 had no significant effect, with proliferation remaining at 96.53% and 97.12% of control at the same time points [1].

Cell Proliferation: KN-92 vs. KN-93
Head-to-head
KN-92 96.53% (24h) / 97.12% (48h) vs. KN-93 30.54% (24h) / 11.48% (48h)
Validates use as negative control in cell growth and viability studies.
LX-2 hepatic stellate cells, 10 μM; CCK-8 assay.
Cell Proliferation Hepatic Stellate Cells Cancer Biology

Off-Target L-Type Ca2+ Channel Inhibition

A direct comparative study in SH-SY5Y neuroblastoma cells showed that both KN-93 and its inactive analog KN-92 exerted a similar, reversible reduction of L-type calcium channel currents. This effect was not replicated by the structurally unrelated CaMKII inhibitor AIP (autocamtide-2-related inhibitory peptide) [1]. This highlights a critical off-target effect shared by the KN-93/KN-92 scaffold but absent in other CaMKII inhibitors.

Off-Target L-Type Ca2+ Channel Inhibition
Head-to-head
KN-92 and KN-93 both inhibit L-type Ca2+ currents; AIP shows no effect.
Shared off-target effect makes KN-92 the only appropriate KN-93 control.
SH-SY5Y cells; qualitative difference reported.
Electrophysiology Calcium Channels Cardiac Myocytes

SA Node Pacemaker Activity

In rabbit sinoatrial (SA) node cells, inhibition of CaMKII with KN-93 (0.1 to 3.0 μM) depressed the rate and amplitude of spontaneous action potentials in a dose-dependent manner, with 3 μM completely arresting cell activity. The selective peptide inhibitor AIP (10 μM) also completely arrested cells. In contrast, the inactive analog KN-92 had no significant effect on pacemaker activity at concentrations up to 3 μM [1].

SA Node Pacemaker Activity
Head-to-head
KN-92 (3 μM): no significant effect vs. KN-93 and AIP: complete arrest.
Reinforces negative control role in cardiac electrophysiology research.
Rabbit single SA node cells.
Cardiac Electrophysiology Pacemaker Activity CaMKII

EADs in Hypertrophic Cardiomyocytes

In isolated rabbit hypertrophic cardiac myocytes, the incidence of early afterdepolarizations (EADs) was 0/12 in the sham group and 11/12 in the hypertrophic (LVH) group. Treatment with 0.5 μmol/L KN-92 resulted in EADs in 10/12 cells, not significantly different from the LVH group. In contrast, 0.5 μmol/L KN-93 reduced the incidence to 5/12 [1].

EADs in Hypertrophic Cardiomyocytes
Head-to-head
KN-92 10/12 cells with EADs vs. KN-93 5/12 cells; LVH control 11/12 cells.
Confirms inactivity; suitable for arrhythmia mechanism studies.
Rabbit hypertrophic cardiac myocytes, 0.5 μmol/L.
Cardiac Arrhythmia Hypertrophy Electrophysiology

KN-92 Phosphate Solubility Profile

KN-92 phosphate exhibits high solubility in DMSO (≥100 mg/mL, ~180 mM) and moderate solubility in ethanol (10 mg/mL, ~18 mM), but is insoluble in water . This solubility profile is consistent across multiple reputable vendor datasheets, which is critical for preparing stock solutions for in vitro assays. This information allows for proper experimental planning, ensuring the compound can be delivered at effective concentrations without precipitation.

KN-92 Phosphate Solubility Profile
Data to verify
DMSO: >100 mg/mL; Ethanol: 10 mg/mL; Water: Insoluble.
Supports solvent choice for in vitro assay preparation.
Source review advised; vendor-reported property.
Solubility Formulation In Vitro Assay

KN-92 Phosphate: Application Scenarios


Cell Proliferation & Cancer Biology

When investigating the role of CaMKII in cell growth, migration, or apoptosis, KN-92 phosphate is the required negative control for experiments using KN-93. As shown in hepatic stellate cells (LX-2), KN-92 at 10 μM has no effect on proliferation, while KN-93 at the same concentration reduces proliferation by over 60% [1]. Using KN-92 alongside KN-93 allows researchers to confidently attribute any observed anti-proliferative effects to CaMKII inhibition rather than off-target activity.

Cardiac Electrophysiology Control

In studies of cardiac arrhythmias, ion channel function, and pacemaker activity, KN-92 phosphate is an indispensable control. For instance, in a rabbit model of cardiac hypertrophy, KN-92 (0.5 μmol/L) did not reduce the incidence of early afterdepolarizations (EADs), whereas KN-93 did [2]. More critically, both KN-93 and KN-92 inhibit L-type calcium channels, a known off-target effect not shared by peptide inhibitors like AIP [3]. Therefore, KN-92 phosphate is the only control that can accurately separate CaMKII-specific from compound-specific (off-target) effects in these models.

Neuronal Signaling & Synaptic Plasticity

CaMKII is a central player in neuronal signaling and synaptic plasticity. When using KN-93 to probe CaMKII function in neuronal cultures or brain slices, KN-92 phosphate must be included as a negative control. As demonstrated in SA node cells, KN-92 at 3 μM has no effect on action potential firing, while KN-93 and AIP cause complete arrest [4]. This rigorous control ensures that any observed changes in neuronal excitability, neurotransmitter release, or synaptic strength are indeed due to CaMKII inhibition and not a consequence of the KN-93 scaffold's off-target activity.

HTS for CaMKII Inhibitors

In drug discovery efforts aimed at identifying novel CaMKII inhibitors, KN-92 phosphate serves as a critical negative control to establish assay windows and filter out false positives. Its high solubility in DMSO (≥100 mg/mL) facilitates easy preparation of stock solutions for automated liquid handling. A robust HTS campaign will include KN-93 as a positive control and KN-92 as a negative control to accurately assess the CaMKII-specific activity of test compounds.

Application
Selection Property
Validation Focus
Cell Proliferation & Cancer Biology
CaMKII-dependent anti-proliferative effect control
Proliferation endpoint comparison with KN-93
Cardiac Electrophysiology Control
Off-target L-type Ca2+ channel inhibition accounting
Arrhythmia and pacemaker endpoint interpretation
Neuronal Signaling & Synaptic Plasticity
CaMKII-specific neuronal excitability control
Action potential and synaptic strength endpoint review
High-Throughput Screening (HTS)
Assay window definition and false positive filtering
DMSO solubility for automated liquid handling

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